

# A Technical Guide to the Theoretical and Computational Modeling of Y6

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## Compound of Interest

Compound Name: HAC-Y6

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## Introduction

Y6, a standout non-fullerene acceptor (NFA), has become a cornerstone in the advancement of organic solar cells (OSCs).<sup>[1]</sup> Its chemical name is 2,2'-((2Z,2'Z)-((12,13-bis(2-butyloctyl)-3,9-diundecyl-12,13-dihydro-[1][2][3]thiadiazolo[3,4-e]thieno[2'',3'':4',5']thieno[2',3':4,5]pyrrolo[3,2-g]thieno[2',3':4,5]indole-2,10-diyl)bis(methanylylidene))bis(5,6-difluoro-3-oxo-2,3-dihydro-1H-indene-2,1-diylidene))dimalononitrile, and it is also known as BTP-4F.<sup>[1]</sup> The molecule features a unique A-DA'D-A (Acceptor-Donor-Acceptor'-Donor-Acceptor) structure. This design incorporates a ladder-type, electron-deficient core that results in a low bandgap and high electron affinity, which are critical for efficient charge separation and transport. Y6's development has been a significant factor in pushing the power conversion efficiencies (PCEs) of OSCs to over 18%.

Unlike traditional fullerene acceptors, Y6 offers tunable energy levels and broad absorption into the near-infrared spectrum, with an absorption maximum around 810 nm that extends to 1100 nm. When blended with polymer donors like PM6, Y6 enables the fabrication of highly efficient organic photovoltaic devices. Theoretical studies, primarily employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have been instrumental in understanding the structure-property relationships that underpin Y6's remarkable performance. These computational models have provided deep insights into its electronic structure, optical properties, and the photophysical processes that govern device efficiency.

## Computational Modeling of Y6

Theoretical and computational modeling are essential tools for elucidating the electronic and structural properties of Y6 and predicting its behavior in photovoltaic devices. These methods allow researchers to understand the fundamental mechanisms of charge generation, transport, and recombination.

### Key Computational Methods:

- Density Functional Theory (DFT):** Used to calculate the ground-state electronic structure, molecular geometry, and frontier molecular orbital (HOMO/LUMO) energy levels of Y6.
- Time-Dependent Density Functional Theory (TD-DFT):** Employed to investigate the excited-state properties, such as absorption spectra and electronic transitions.
- Molecular Dynamics (MD) Simulations:** Used to model the molecular packing and morphology of Y6 in thin films, which are crucial for charge transport.
- Quantum Mechanics/Molecular Mechanics (QM/MM):** A hybrid approach that can be used to study the behavior of Y6 in a more complex environment, such as in a blend with a donor polymer.

### Computational Findings Summary:

Property	Calculated Value	Experimental Value	Reference
HOMO Energy Level	-5.63 eV	-5.65 eV	
LUMO Energy Level	-3.66 eV	-4.10 eV	
Optical Bandgap (Eg)	-	1.33 eV	
Electron Mobility ( $\mu_e$ )	-	$\sim 10^{-4}$ cm <sup>2</sup> V <sup>-1</sup> s <sup>-1</sup>	

## Experimental Protocols

The fabrication and characterization of Y6-based organic solar cells involve a series of precise steps to ensure optimal device performance.

### Device Fabrication (Conventional Architecture):

- **Substrate Preparation:** Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath.
- **Hole Transport Layer (HTL) Deposition:** A layer of PEDOT:PSS is spin-coated onto the cleaned ITO substrate and annealed.
- **Active Layer Deposition:** A solution of the donor polymer (e.g., PM6) and Y6 in a suitable solvent (e.g., chloroform with additives) is spin-coated on top of the HTL in an inert atmosphere (e.g., a glovebox). The film is then annealed to optimize morphology.
- **Electron Transport Layer (ETL) Deposition:** A thin layer of a material like PDINO is spin-coated on the active layer.
- **Cathode Deposition:** A metal cathode, typically Aluminum (Al), is deposited via thermal evaporation under high vacuum.

### Characterization Techniques:

- **Current Density-Voltage (J-V) Measurement:** Performed under simulated solar illumination (AM 1.5G, 100 mW/cm<sup>2</sup>) to determine key device parameters like PCE, Voc, Jsc, and FF.
- **External Quantum Efficiency (EQE) Measurement:** Used to determine the wavelength-dependent efficiency of photon-to-electron conversion.
- **Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM):** Employed to characterize the surface morphology and phase separation of the active layer.
- **Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS):** Used to investigate the molecular packing and orientation within the thin film.

## Performance and Properties

The PM6:Y6 blend has become a benchmark system in organic photovoltaics, consistently achieving high power conversion efficiencies.

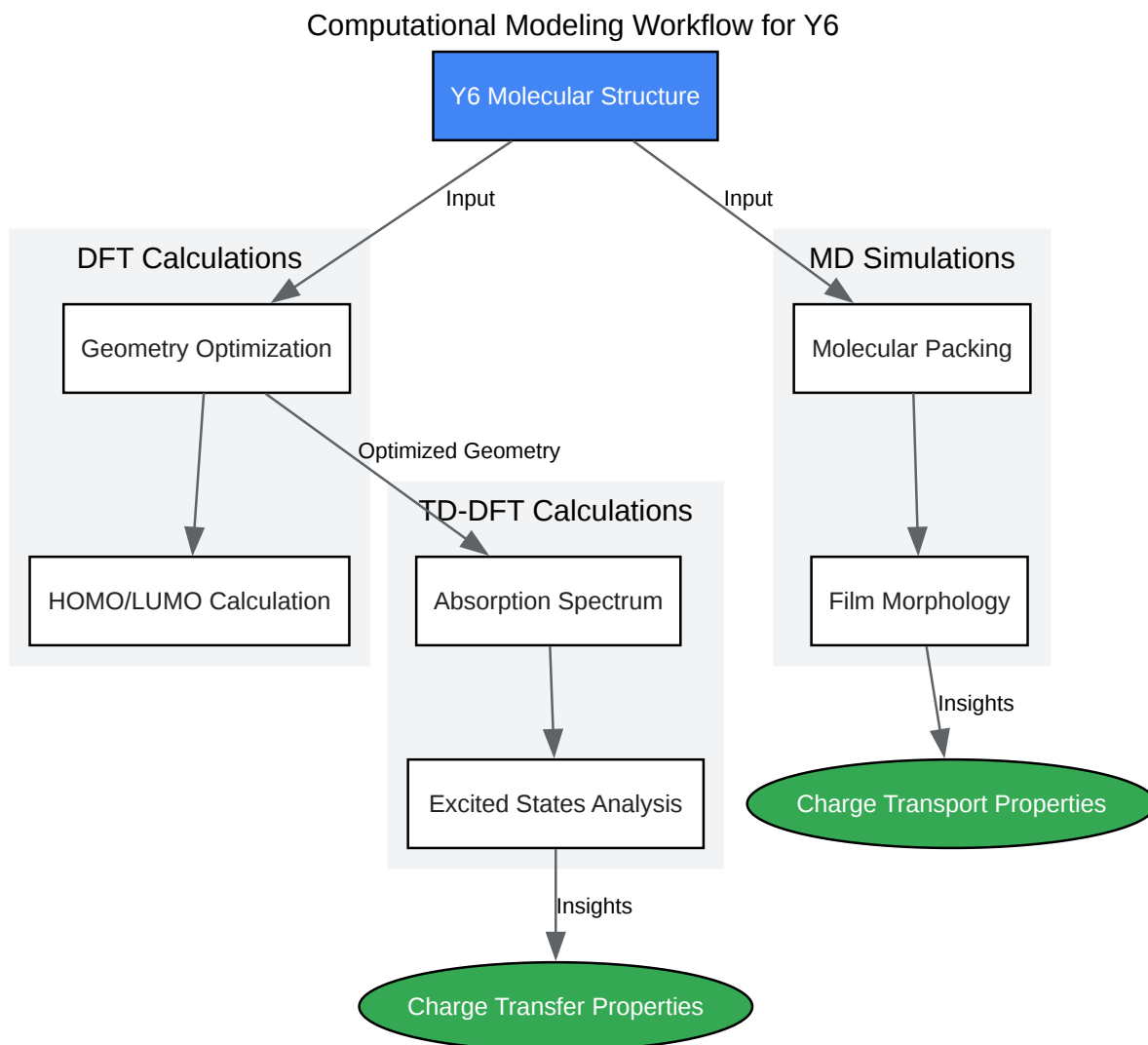
### Photovoltaic Performance of PM6:Y6 Based Devices:

PCE (%)	Voc (V)	Jsc (mA/cm2)	FF (%)	Architecture	Reference
15.7	-	-	-	Conventional/ Inverted	
>15	-	-	74.8	-	
18.32	-	-	81.5	-	

Note: Specific Voc and Jsc values can vary depending on the exact device architecture and processing conditions.

## Visualizing Key Processes

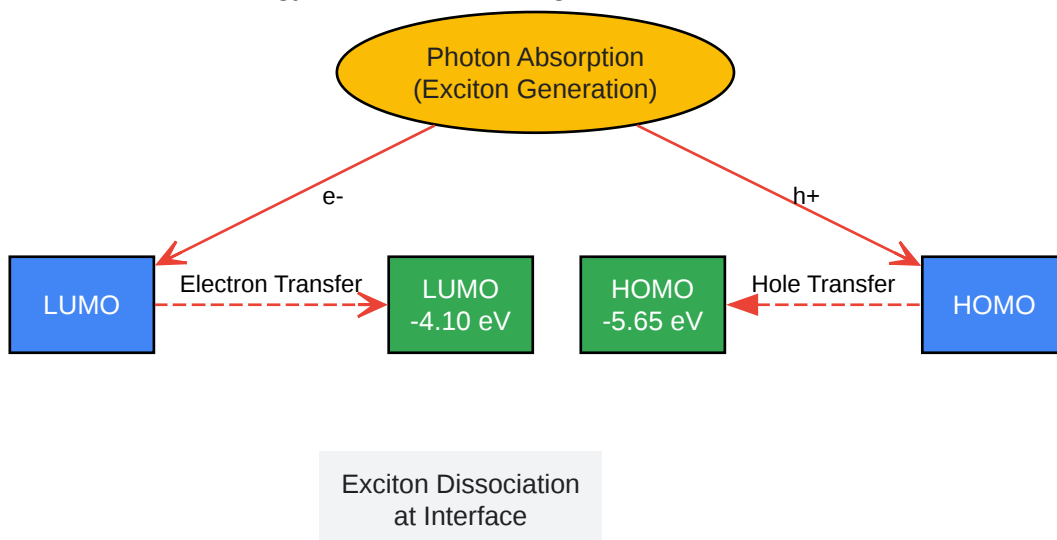
The following diagrams, generated using Graphviz, illustrate fundamental workflows and mechanisms related to the study of Y6.



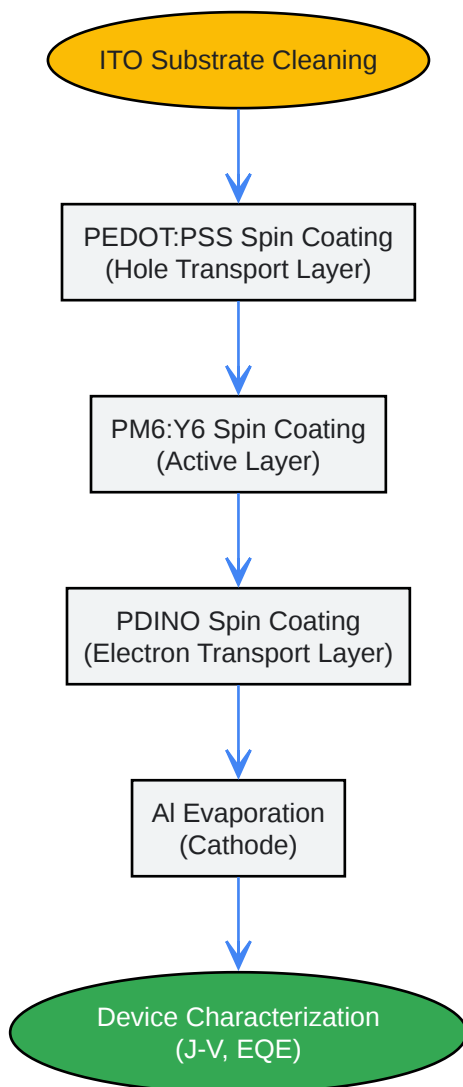
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Caption: A flowchart of the computational workflow for Y6.

## Energy Levels and Charge Transfer in PM6:Y6



## Experimental Workflow for Y6 Solar Cell Fabrication



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